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Compound of Interest

Compound Name: 2-Cyclopropoxypyridin-3-amine

Cat. No.: B13138427

Get Quote

Core Identity & Significance
The 2-cyclopropoxypyridin-3-amine scaffold combines a pyridine ring with a cyclopropyl

ether at the 2-position and a primary amine at the 3-position. This arrangement creates a

"push-pull" electronic system that is highly valuable for constructing fused heterocycles (e.g.,

imidazopyridines) or as a hinge-binding motif in kinase inhibitors.
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Attribute Specification

Chemical Name 2-Cyclopropoxypyridin-3-amine

CAS Number 2151757-47-8

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

Key Functional Groups
Primary Amine (-NH₂), Cyclopropyl Ether (-O-

cPr), Pyridine Nitrogen

pKa (Calculated) ~6.5 (Pyridine N), ~3.0 (Aniline N)

LogP ~1.2 (Moderate Lipophilicity)

Key Derivatives & Intermediates
Compound Name CAS Number Role

2-Chloro-3-nitropyridine 5470-18-8
Starting Material (Electrophile

for SₙAr)

2-Cyclopropoxy-3-nitropyridine Not Assigned (Int-NO2)
Key Intermediate (Precursor to

amine)

2-Chloro-5-cyclopropoxy-3-

nitropyridine
1243350-30-2

Derivative (5-substituted

isomer)

2-Cyclopropoxy-6-

methoxypyridin-3-amine
1394933-53-9 Derivative (6-methoxy variant)

Synthesis Protocol: The "Self-Validating" Workflow
This protocol describes the synthesis of 2-cyclopropoxypyridin-3-amine from commercially

available 2-chloro-3-nitropyridine. The process relies on nucleophilic aromatic substitution

(SₙAr) followed by nitro reduction.

Phase 1: Nucleophilic Displacement (SₙAr)
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Objective: Install the cyclopropoxy group at the 2-position. Mechanism: The nitro group at C3

activates the C2-chlorine towards nucleophilic attack by the cyclopropoxide anion.

Reagents:

Substrate: 2-Chloro-3-nitropyridine (1.0 eq)

Nucleophile: Cyclopropanol (1.2 eq)

Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 2.0

eq)

Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

Activation: In a flame-dried flask under Argon, dissolve cyclopropanol in anhydrous THF (0.5

M).

Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases.

Validation: Solution becomes slightly turbid (alkoxide formation).

Addition: Add 2-chloro-3-nitropyridine (dissolved in minimal THF) dropwise to the alkoxide

solution.

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

Validation (TLC/LCMS): Monitor disappearance of starting material (UV active) and

appearance of the more polar product (2-cyclopropoxy-3-nitropyridine).

Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc. Wash organic layer with brine, dry

over Na₂SO₄, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a yellow solid.

[2]

Phase 2: Nitro Reduction
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Objective: Convert the nitro group to the primary amine without cleaving the cyclopropyl ether.

Constraint: Avoid acidic conditions that might open the cyclopropane ring.

Reagents:

Substrate: 2-Cyclopropoxy-3-nitropyridine (Int-NO2)

Catalyst: 10% Pd/C (10 wt% loading)

Hydrogen Source: H₂ gas (balloon, 1 atm)

Solvent: Ethanol or Methanol

Step-by-Step Protocol:

Preparation: Dissolve the nitro intermediate in Ethanol (0.2 M).

Inerting: Purge the flask with Argon to remove oxygen. Add Pd/C catalyst carefully.

Hydrogenation: Replace Argon with H₂ (balloon). Stir vigorously at RT for 2–12 hours.

Validation (LCMS): Look for the mass shift [M+H]⁺ from ~181 (Nitro) to ~151 (Amine). The

nitro peak should disappear completely.

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

Isolation: Concentrate the filtrate under reduced pressure to yield 2-cyclopropoxypyridin-3-
amine (CAS 2151757-47-8).

Note: The amine is air-sensitive; store under inert gas at -20°C.

Visualization of Workflow
The following diagram illustrates the logical flow and critical decision points in the synthesis

pathway.
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Start: 2-Chloro-3-nitropyridine
(CAS 5470-18-8)

Cyclopropanol + NaH
(THF, 0°C -> RT)

Step 1: SNAr Intermediate:
2-Cyclopropoxy-3-nitropyridine

Nucleophilic Attack H2 (1 atm), Pd/C
(Ethanol, RT)

Step 2: Reduction Final Product:
2-Cyclopropoxypyridin-3-amine

(CAS 2151757-47-8)

Hydrogenation QC Check:
LCMS [M+H]+ = 151.1

Click to download full resolution via product page

Caption: Two-step synthesis workflow for CAS 2151757-47-8 via SNAr and Hydrogenation.

Applications in Drug Discovery
The 2-cyclopropoxypyridin-3-amine scaffold is a "privileged structure" in medicinal chemistry,

primarily used to target kinases and epigenetic enzymes.

Case Study: PRMT5 Inhibitors
Recent patent literature (WO2025215153A1) highlights the use of this specific amine in the

synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors.

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the enzyme's active

site, while the cyclopropoxy group fills a hydrophobic pocket, providing better metabolic

stability than a linear alkoxy chain.

Coupling Reaction: The amine is typically coupled with a carboxylic acid core (e.g., 6-

(trifluoromethyl)nicotinic acid) using coupling agents like T3P (Propylphosphonic anhydride)

to form the final amide drug candidate.

Pharmacophore Logic
Cyclopropyl Ether: Acts as a bioisostere for isopropyl or ethyl groups but with restricted

conformation, potentially reducing the entropic penalty of binding.

3-Amino Group: Serves as the primary attachment point (via amide bond formation) to the

rest of the drug molecule.

Pyridine Nitrogen: Often interacts with the "hinge region" of kinase domains via hydrogen

bonding.
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Safety & Handling
Toxicity: Aminopyridines are generally toxic and can block potassium channels (similar to 4-

aminopyridine). Handle with extreme care in a fume hood.

Skin Contact: Corrosive/Irritant. Wear nitrile gloves and safety goggles.

Storage: The free amine is prone to oxidation. Store in amber vials under Argon at 2–8°C.

References
World Intellectual Property Organization (WIPO). (2025). Patent WO2025215153A1: PRMT5

Inhibitors and Methods of Use. (Describes the synthesis of Int.66 and its reduction to the title

amine). [3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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